molecular formula C15H16O B8616514 Isobutyl 1-naphthyl ketone

Isobutyl 1-naphthyl ketone

Cat. No.: B8616514
M. Wt: 212.29 g/mol
InChI Key: HJCQECPIMVMCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl 1-naphthyl ketone is an aromatic ketone featuring an isobutyl group attached to a ketone moiety, which is further bonded to a 1-naphthyl (naphthalen-1-yl) aromatic system. Structurally, the compound combines the lipophilic isobutyl chain with the planar, polycyclic 1-naphthyl group, influencing its physicochemical properties and reactivity. The 1-naphthyl group’s stereoelectronic properties distinguish it from positional isomers (e.g., 2-naphthyl) and simpler aryl systems (e.g., phenyl), impacting applications in medicinal chemistry and material science.

Properties

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

3-methyl-1-naphthalen-1-ylbutan-1-one

InChI

InChI=1S/C15H16O/c1-11(2)10-15(16)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11H,10H2,1-2H3

InChI Key

HJCQECPIMVMCSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Isobutyl 1-Naphthyl Ketone vs. Isobutyl 2-Naphthyl Ketone

The positional isomerism of the naphthyl group significantly alters molecular properties:

  • Minimal Projection Area (MPA): 1-Naphthyl derivatives exhibit a larger MPA compared to 2-naphthyl analogs, as demonstrated in glioblastoma-targeting compounds. This reduced transportability for 1-naphthyl derivatives may limit their bioavailability in biological systems .
  • Lipophilicity (LogP): While LogP data for this compound is unavailable, methyl 2-naphthyl ketone has a LogP of 2.678, indicating moderate lipophilicity. The 1-naphthyl isomer is expected to have a slightly higher LogP due to increased aromatic surface area .
  • Synthesis: Both isomers are likely synthesized via Friedel-Crafts acylation, but regioselectivity depends on the naphthalene ring’s reactivity.

This compound vs. Isobutyl Phenyl Ketone

Replacing the naphthyl group with a phenyl moiety introduces key differences:

  • Molecular Size and Planarity: The naphthyl group’s fused bicyclic system increases molecular weight (estimated C₁₄H₁₄O vs. C₁₁H₁₄O for phenyl analog) and planarity, enhancing π-π stacking interactions but reducing solubility .
  • Applications: Phenyl ketones (e.g., isovalerophenone) are more commonly used in fragrances, whereas naphthyl ketones may find niche roles in pharmaceuticals due to their enhanced aromatic interactions .

Comparison with Aliphatic Ketones (e.g., Methyl Isobutyl Ketone)

Aliphatic ketones like methyl isobutyl ketone (MIBK) differ fundamentally in structure and application:

  • Volatility and Solubility: MIBK (C₆H₁₂O) is highly volatile (vapor pressure: 16 mmHg at 25°C) and water-miscible, unlike aromatic ketones, which are less volatile and more lipid-soluble .
  • Regulatory Limits: Occupational exposure limits for MIBK (100 ppm) are stricter than those for naphthalene derivatives (e.g., 10 ppm for naphthalene-like compounds), reflecting differences in toxicity profiles .

Data Table: Key Properties of Selected Ketones

Property This compound (Estimated) Isobutyl 2-Naphthyl Ketone Isobutyl Phenyl Ketone Methyl Isobutyl Ketone
Molecular Formula C₁₄H₁₄O C₁₄H₁₄O C₁₁H₁₄O C₆H₁₂O
Molecular Weight (g/mol) ~198.26 ~198.26 162.23 100.16
LogP ~3.0 2.68 (methyl analog) 2.5 (estimated) 1.3
MPA (Ų) >120 ~100 N/A N/A
Key Applications Pharmaceuticals, materials Pharmaceuticals Fragrances Solvent, coatings
Hazard Classification Irritant (inferred) Irritant Limited data Flammable, irritant

Research Findings and Implications

  • Biological Activity: 2-Naphthyl ketones demonstrate superior transportability in glioblastoma models due to lower MPA, suggesting that iso-butyl 2-naphthyl ketone may outperform its 1-naphthyl counterpart in drug delivery .
  • Synthetic Optimization: Friedel-Crafts acylation remains a viable route for naphthyl ketones, but regioselectivity challenges necessitate catalyst optimization .

Q & A

Q. What established synthetic routes are available for Isobutyl 1-naphthyl ketone, and how can reaction conditions be systematically optimized?

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be addressed?

Methodological Answer:

  • Primary Techniques :
  • ¹H/¹³C NMR : Confirm carbonyl resonance (δ ~200 ppm for ketone) and aromatic proton splitting patterns.
  • IR Spectroscopy : Validate C=O stretch (~1680 cm⁻¹) and naphthyl C-H stretches.
    • Conflict Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline). Compare retention indices in GC-MS against known standards .

Q. How can researchers ensure the purity of this compound for pharmacological assays?

Methodological Answer:

  • Use HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Validate purity thresholds (>98%) via triplicate measurements. For trace solvents, employ headspace GC-MS. Document batch-specific data in supplementary materials .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Meta-Analysis Framework :

Systematically review studies using PRISMA guidelines, categorizing by model (in vitro vs. in vivo) and exposure duration.

Apply statistical tools (e.g., Cochrane’s Q-test) to assess heterogeneity.

Reconcile discrepancies by evaluating solvent interactions (e.g., DMSO in cell assays) and metabolic pathways .

  • Example Finding : Neurotoxicity observed in rodents at >500 mg/kg may not extrapolate to humans due to cytochrome P450 metabolic differences .

Q. How can computational modeling predict this compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (ω) and Fukui functions to identify reactive sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories. Validate predictions with kinetic studies (e.g., monitoring enolate formation via UV-Vis) .

Q. What experimental designs are optimal for studying the environmental persistence of this compound?

Methodological Answer:

  • Microcosm Studies : Simulate soil/water systems under controlled light, pH, and microbial activity.
  • Analytical Workflow : Use LC-QTOF-MS for degradation product identification. Apply first-order kinetics to model half-life. Reference EPA guidelines for ecological risk assessment .

Methodological Best Practices

  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw spectral data and synthetic protocols in repositories like Zenodo .
  • Ethical Data Reporting : Disclose limitations (e.g., solvent interference in toxicity assays) and avoid overgeneralizing findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.